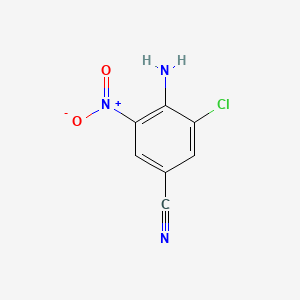

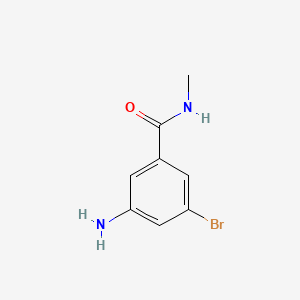

4-Amino-3-chloro-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chloro-5-nitrobenzonitrile (ACNBN) is a chemical compound with a wide range of applications in the scientific research field. It has been studied and used in various biochemical and physiological experiments, as well as in lab experiments.

Scientific Research Applications

Hydrogenation of Nitrobenzonitriles The hydrogenation of nitrobenzonitriles, including 4-amino-3-chloro-5-nitrobenzonitrile, using Raney nickel catalysts has been studied to understand the effects of solvent choice and the position of substituents on the hydrogenation process. This research offers insights into the conversion of nitro compounds to their corresponding amines, highlighting the importance of solvent selection and substituent position in determining the course of hydrogenation and the formation of intermediates (Koprivova & Červený, 2008).

Synthesis of Gefitinib Another application involves the synthesis of Gefitinib, a cancer treatment drug, where a compound structurally related to 4-amino-3-chloro-5-nitrobenzonitrile is used as an intermediate. This illustrates the role of nitrobenzonitrile derivatives in the synthesis of complex pharmaceuticals (Jin et al., 2005).

Vibrational Analysis and Quantum Chemical Calculations Vibrational analysis and quantum chemical calculations of 4-chloro-3-nitrobenzonitrile provide a foundational understanding of the molecular structure and electronic properties of nitrobenzonitrile derivatives. These studies contribute to the knowledge base necessary for designing materials and molecules with desired physical and chemical properties (Sert, Çırak, & Ucun, 2013).

Antiviral Prodrug Design Research on base pairs with 4-amino-3-nitrobenzonitrile explores its potential for creating modified nucleosides as antiviral prodrugs. This application leverages the unique properties of nitrobenzonitrile derivatives to disrupt DNA/RNA helix formation, which could lead to new antiviral treatments (Palafox et al., 2022).

Chemical Fixation of CO2 The catalyzed chemical fixation of CO2 with 2-aminobenzonitriles, transforming them into quinazoline-2,4(1H,3H)-diones, demonstrates an environmentally significant application by utilizing CO2 as a raw material in chemical synthesis. This process showcases the role of nitrobenzonitrile derivatives in sustainable chemistry and CO2 utilization (Kimura et al., 2012).

properties

IUPAC Name |

4-amino-3-chloro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYSJENLFHYHHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloro-5-nitrobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)